molecular formula C19H25ClINO2 B4226292 N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride

N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride

Cat. No. B4226292
M. Wt: 461.8 g/mol
InChI Key: CCMSDAVLQSJMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride, also known as 25I-NBOMe, is a synthetic hallucinogenic drug that belongs to the family of N-benzyl phenethylamines. This drug has gained popularity among the recreational drug users due to its potent hallucinogenic effects and ease of availability. However, the use of this drug is associated with several adverse effects, including seizures, cardiovascular toxicity, and death.

Mechanism of Action

The exact mechanism of action of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride is not fully understood. However, it is known to act as a partial agonist at the 5-HT2A receptor, which leads to the activation of intracellular signaling pathways and the modulation of neurotransmitter release. This results in altered perception, mood, and thought processes, which are the hallmark of hallucinogenic drugs.
Biochemical and Physiological Effects:
N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been shown to induce a range of physiological and biochemical effects, including increased heart rate, blood pressure, body temperature, and respiratory rate. It also causes dilation of the pupils and alters the perception of time, space, and reality. The effects of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride are dose-dependent, with higher doses leading to more intense and prolonged effects.

Advantages and Limitations for Lab Experiments

N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has several advantages for lab experiments, including its high potency, selectivity for 5-HT2A receptor, and ease of synthesis. However, its use is associated with several limitations, including its potential toxicity, the lack of standardized dosing protocols, and the limited knowledge of its long-term effects.

Future Directions

Future research on N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride should focus on understanding its long-term effects on the brain and behavior, developing safer and more effective medications that target the 5-HT2A receptor, and exploring the potential therapeutic applications of hallucinogens. Additionally, more studies are needed to establish standardized dosing protocols and to investigate the potential interactions of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride with other drugs and medications.

Scientific Research Applications

N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been used in scientific research to study its receptor binding affinity and selectivity. It has been found to bind strongly to the serotonin 2A receptor (5-HT2A), which is responsible for the hallucinogenic effects of many drugs, including LSD. The high affinity of N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride for 5-HT2A receptor makes it a valuable tool for studying the structure-activity relationship of hallucinogens and developing new medications that target this receptor. Additionally, N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride has been used to study the effects of hallucinogens on brain function and behavior.

properties

IUPAC Name

N-[(3,4-diethoxy-5-iodophenyl)methyl]-2-phenylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24INO2.ClH/c1-3-22-18-13-16(12-17(20)19(18)23-4-2)14-21-11-10-15-8-6-5-7-9-15;/h5-9,12-13,21H,3-4,10-11,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCMSDAVLQSJMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCC2=CC=CC=C2)I)OCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride
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N-(3,4-diethoxy-5-iodobenzyl)-2-phenylethanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.